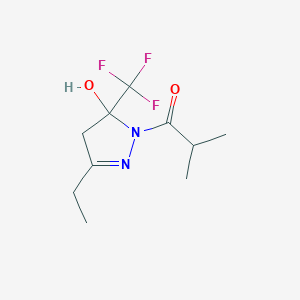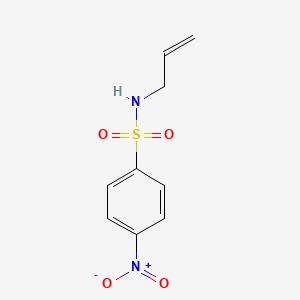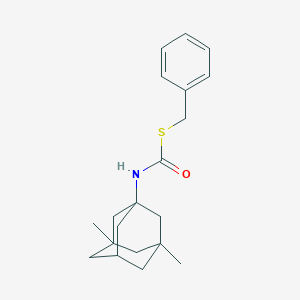![molecular formula C22H19N3O B5132270 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B5132270.png)
7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol, also known as MQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been investigated for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol involves its ability to chelate metal ions, particularly iron and copper, which are essential for the growth and proliferation of cancer cells. By chelating these metal ions, 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol disrupts the redox balance of cancer cells, leading to oxidative stress and apoptosis. Additionally, 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes, leading to neuroprotection.
Biochemical and Physiological Effects:
7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and activation of the Nrf2/ARE pathway. Additionally, 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol has been found to have low toxicity in normal cells, making it a promising candidate for therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol in lab experiments is its high purity and low toxicity in normal cells. Additionally, 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol has been found to be stable under various conditions, making it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of using 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
For the research on 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol include the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of novel synthetic methods and analogs of 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol may lead to the discovery of more potent and selective compounds for therapeutic applications. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol may provide insights into its efficacy and safety in humans.
Synthesemethoden
7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol can be synthesized using various methods, including the reaction of 8-hydroxyquinoline with 4-methylbenzaldehyde and 2-pyridinecarboxaldehyde in the presence of a base. Another method involves the reaction of 8-hydroxyquinoline with 4-methylbenzaldehyde and 2-pyridinecarboxylic acid in the presence of a catalyst. These methods have been optimized to yield high purity 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol.
Wissenschaftliche Forschungsanwendungen
7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol has been investigated for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol exhibits anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
7-[(4-methylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-15-7-9-17(10-8-15)20(25-19-6-2-3-13-23-19)18-12-11-16-5-4-14-24-21(16)22(18)26/h2-14,20,26H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKMHIKWIGNKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,4-dichlorophenyl)sulfonyl]-1,4-phenylene bis(4-methylbenzoate)](/img/structure/B5132200.png)
![8-[3-(3-ethoxyphenoxy)propoxy]quinoline](/img/structure/B5132208.png)


![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5132218.png)

![2-chloro-N-{3-[N-(4-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5132241.png)
![2-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-benzyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5132244.png)
![1-({4-methoxy-3-[(methylamino)carbonyl]phenyl}sulfonyl)-4-piperidinecarboxylic acid](/img/structure/B5132246.png)

![6-ethyl-2-(ethylthio)-6-methyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5132259.png)
![N-[2-(1,4-dithiepan-6-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B5132285.png)
![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]phenyl 3-methylbenzoate](/img/structure/B5132288.png)
